![molecular formula C28H27FN4O3S2 B11039123 5-[6-{[4-(2-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11039123.png)
5-[6-{[4-(2-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one
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Overview
Description
The compound 5-[6-{[4-(2-Fluorophenyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, including a fluorophenyl group, a piperazine ring, and a thiazolone moiety, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the core quinoline structure, followed by the introduction of the piperazine and fluorophenyl groups. The final steps often involve the formation of the thiazolone ring. Key reagents used in these steps include:
Quinoline derivatives: These serve as the starting material.
Piperazine: Introduced through nucleophilic substitution reactions.
Fluorophenyl compounds: Added via electrophilic aromatic substitution.
Thiazolone formation: Achieved through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production.
Purification techniques: Such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: For substitution reactions, including amines and thiols.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for drug development studies.
Medicine
In medicine, the compound’s potential pharmacological activities are of interest. It may act as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The thiazolone moiety may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Share the core structure but lack the complex substituents.
Piperazine derivatives: Contain the piperazine ring but differ in other functional groups.
Thiazolone compounds: Feature the thiazolone ring but have different substituents.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H27FN4O3S2 |
---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
(5Z)-5-[9-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-methoxy-11,11-dimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H27FN4O3S2/c1-28(2)14-16(15-31-8-10-32(11-9-31)21-7-5-4-6-20(21)29)18-12-17(36-3)13-19-22(26(35)33(28)23(18)19)24-25(34)30-27(37)38-24/h4-7,12-14H,8-11,15H2,1-3H3,(H,30,34,37)/b24-22- |
InChI Key |
ZEXHTTFSQYSPMF-GYHWCHFESA-N |
Isomeric SMILES |
CC1(C=C(C2=C3N1C(=O)/C(=C\4/C(=O)NC(=S)S4)/C3=CC(=C2)OC)CN5CCN(CC5)C6=CC=CC=C6F)C |
Canonical SMILES |
CC1(C=C(C2=C3N1C(=O)C(=C4C(=O)NC(=S)S4)C3=CC(=C2)OC)CN5CCN(CC5)C6=CC=CC=C6F)C |
Origin of Product |
United States |
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